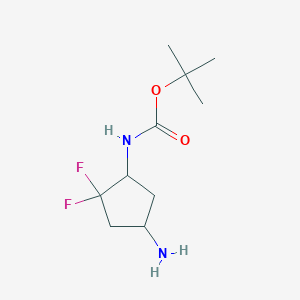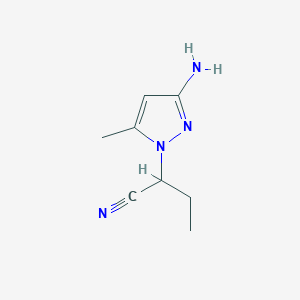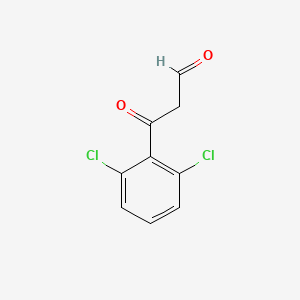
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexene ring attached to a cyclobutane ring, which is further substituted with an ethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between cyclohexadiene and an appropriate dienophile to form the cyclohexene ring. Subsequent steps may include alkylation to introduce the ethyl group and carboxylation to attach the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.
化学反应分析
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or even further to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate the conversion of the carboxylic acid group to an acyl chloride, which can then undergo further substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of anti-inflammatory or anticancer agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic or biochemical outcomes.
相似化合物的比较
Cyclohex-1-en-1-ylboronic acid: Shares the cyclohexene ring but differs in functional groups.
3-Ethylcyclobutane-1-carboxylic acid: Lacks the cyclohexene ring, making it structurally simpler.
Cyclohex-1-en-1-ylacetic acid: Similar in having a cyclohexene ring and a carboxylic acid group but differs in the position and type of substituents.
Uniqueness: 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid is unique due to its combination of a cyclohexene ring with a substituted cyclobutane ring, providing distinct chemical and physical properties
属性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
1-(cyclohexen-1-yl)-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-2-10-8-13(9-10,12(14)15)11-6-4-3-5-7-11/h6,10H,2-5,7-9H2,1H3,(H,14,15) |
InChI 键 |
KXQQFCKPTYCADE-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(C1)(C2=CCCCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13073645.png)










![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)


